molecular formula C6H15ClN2O2S B13582015 (3S)-1-methanesulfonylpiperidin-3-aminehydrochloride

(3S)-1-methanesulfonylpiperidin-3-aminehydrochloride

Cat. No.: B13582015
M. Wt: 214.71 g/mol
InChI Key: MJAGCBBGJUYWPB-RGMNGODLSA-N
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Description

(3S)-1-methanesulfonylpiperidin-3-aminehydrochloride is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a methanesulfonyl group attached to the piperidine ring, which is further modified by an amine group. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-1-methanesulfonylpiperidin-3-aminehydrochloride typically involves a multi-step process. One common method includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Methanesulfonyl Group: The methanesulfonyl group is introduced via a sulfonation reaction using methanesulfonyl chloride.

    Amination: The amine group is introduced through a nucleophilic substitution reaction.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

(3S)-1-methanesulfonylpiperidin-3-aminehydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the methanesulfonyl group to a thiol group.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound.

Scientific Research Applications

(3S)-1-methanesulfonylpiperidin-3-aminehydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is used in studies involving enzyme inhibition and receptor binding.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of (3S)-1-methanesulfonylpiperidin-3-aminehydrochloride involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can inhibit enzyme activity or alter receptor function, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (3S)-1-methanesulfonylpiperidin-3-amine: Lacks the hydrochloride salt form.

    (3S)-1-methanesulfonylpiperidin-3-thiol: Contains a thiol group instead of an amine group.

    (3S)-1-methanesulfonylpiperidin-3-aminehydrobromide: Similar structure but with a hydrobromide salt.

Uniqueness

(3S)-1-methanesulfonylpiperidin-3-aminehydrochloride is unique due to its specific combination of functional groups and its hydrochloride salt form, which can influence its solubility, stability, and reactivity compared to similar compounds.

Properties

Molecular Formula

C6H15ClN2O2S

Molecular Weight

214.71 g/mol

IUPAC Name

(3S)-1-methylsulfonylpiperidin-3-amine;hydrochloride

InChI

InChI=1S/C6H14N2O2S.ClH/c1-11(9,10)8-4-2-3-6(7)5-8;/h6H,2-5,7H2,1H3;1H/t6-;/m0./s1

InChI Key

MJAGCBBGJUYWPB-RGMNGODLSA-N

Isomeric SMILES

CS(=O)(=O)N1CCC[C@@H](C1)N.Cl

Canonical SMILES

CS(=O)(=O)N1CCCC(C1)N.Cl

Origin of Product

United States

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